

A Comparative Toxicological Analysis: Boscalid vs. its Metabolite Boscalid-5-hydroxy

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Compound of Interest

Compound Name: *Boscalid-5-hydroxy*

Cat. No.: *B1459923*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of the fungicide Boscalid and its primary metabolite, **Boscalid-5-hydroxy** (also known as M510F01). The information presented is based on available experimental data from regulatory assessments and scientific studies, aimed at providing an objective resource for researchers and professionals in drug development and toxicology.

Executive Summary

Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, is metabolized in animals to several compounds, with **Boscalid-5-hydroxy** being a major metabolite. Regulatory bodies, including the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), have considered the toxicological significance of **Boscalid-5-hydroxy**. The residue definition for dietary risk assessment in animal commodities is defined as the sum of Boscalid and **Boscalid-5-hydroxy**, indicating that the metabolite is of toxicological relevance.

This guide summarizes the available acute, subchronic, and genotoxicity data for both compounds. While a comprehensive toxicological dataset for **Boscalid-5-hydroxy** is not as extensive as for the parent compound, the available information suggests a similar profile in terms of acute toxicity.

Data Presentation: Comparative Toxicity Data

The following tables summarize the key quantitative toxicity data for Boscalid and **Boscalid-5-hydroxy**.

Table 1: Acute Toxicity

Test Substance	Species	Route	Endpoint	Value (mg/kg bw)	Reference
Boscalid	Rat	Oral	LD50	> 5000	[1][2]
Rat	Dermal	LD50	> 2000	[1][2]	
Rat	Inhalation	LC50	> 6.7 mg/L (4h)	[2]	
Boscalid-5-hydroxy (M510F01)	Rat	Oral	LD50	> 5000	[3]
Rat	Dermal	LD50	> 2000	[3]	
Rat	Inhalation	LC50	> 5.4 mg/L (4h)	[3]	

Table 2: Subchronic Oral Toxicity

Test Substance	Species	Study Duration	NOAEL (mg/kg bw/day)	Key Effects Observed at Higher Doses	Reference
Boscalid	Rat	90-day	34	Liver and thyroid effects	[4]
Mouse	90-day	29	Increased liver weights, fatty changes in the liver	[4] [5]	
Dog	90-day	7.6	Increased alkaline phosphatase, increased liver weights	[4] [5]	
Boscalid-5-hydroxy (M510F01)	-	-	Data not available	-	-

Table 3: Genotoxicity

Test Substance	Test	System	Metabolic Activation	Result	Reference
Boscalid	Ames Test	S. typhimurium	With & Without	Negative	[2]
Chromosome Aberration	CHO cells	With & Without	Negative	[2]	
Gene Mutation	CHO cells	With & Without	Negative	[2]	
Boscalid-5-hydroxy (M510F01)	Ames Test	S. typhimurium	With & Without	Negative	[3]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50)

The acute oral toxicity studies for both Boscalid and **Boscalid-5-hydroxy** were conducted in rats, likely following a protocol similar to the OECD Test Guideline 423 ("Acute Oral Toxicity – Acute Toxic Class Method")[\[6\]](#).

- Test Animals: Wistar rats, typically young adults, are used. Animals are fasted prior to administration of the test substance[\[7\]](#)[\[8\]](#).
- Administration: The test substance is administered by gavage in a single dose. The vehicle is typically an aqueous solution, such as 0.5% Tylose[\[9\]](#).
- Dose Levels: A stepwise procedure is used with fixed doses (e.g., 2000 mg/kg or 5000 mg/kg)[\[8\]](#)[\[9\]](#). The number of animals per step is kept to a minimum.
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days post-dosing[\[7\]](#)[\[8\]](#). Body weight is recorded at regular intervals.

- Endpoint: The LD50 (median lethal dose) is determined. For substances with low toxicity, the study may conclude with a limit dose, indicating the LD50 is greater than that dose.

90-Day Subchronic Oral Toxicity Study

The 90-day feeding study in rats for Boscalid would have followed a protocol similar to the OECD Test Guideline 408 ("Repeated Dose 90-Day Oral Toxicity Study in Rodents").

- Test Animals: Young, healthy Wistar rats are randomly assigned to control and treatment groups[10][11].
- Administration: The test substance is administered daily in the diet for 90 days[10][11].
- Dose Levels: At least three dose levels and a concurrent control group are used. Dose levels are selected to identify a no-observed-adverse-effect-level (NOAEL) and a toxic effect level[10].
- Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are conducted at termination[10].
- Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.

In Vitro Mammalian Cell Gene Mutation Test

The genotoxicity of Boscalid and its metabolite was assessed using in vitro assays, likely following protocols such as the OECD Test Guideline 476 ("In Vitro Mammalian Cell Gene Mutation Test")[12] or OECD 490 ("In Vitro Mammalian Cell Gene Mutation Tests using the Thymidine Kinase Gene")[13][14].

- Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells[15].
- Exposure: Cells are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix)[6][13].

- **Mutation Assessment:** Mutations at a specific gene locus (e.g., thymidine kinase) are measured by the ability of the cells to grow in the presence of a selective agent[13][14].
- **Data Analysis:** The frequency of mutant colonies in the treated cultures is compared to that in the control cultures.

Mandatory Visualization

Signaling Pathway: Boscalid-Induced Thyroid Hormone Disruption

Boscalid is not directly toxic to the thyroid but induces liver enzymes that increase the metabolism and clearance of thyroid hormones. This leads to a feedback mechanism that can result in thyroid effects.

Caption: Boscalid's indirect effect on the thyroid gland.

Experimental Workflow: Acute Oral Toxicity (LD50) Study

The following diagram illustrates the typical workflow for an acute oral toxicity study.

Caption: Workflow for an acute oral toxicity study.

Logical Relationship: Residue Definition for Risk Assessment

This diagram shows the relationship between the parent compound and its metabolite in the context of dietary risk assessment for animal commodities.

Caption: Components of the residue definition for risk assessment.

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